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Compound of Interest |

Compound Name: Acetic acid, chloro(hydroxyiMino)-
CAS No.: 14337-42-9
Cat. No.: B597289

Get Quote

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

Chloro(hydroxyimino)acetic acid (CHIAA) and its ester derivatives (e.g., ethyl 2-chloro-2-
(hydroxyimino)acetate) are highly versatile reagents bridging coordination chemistry and
synthetic organic methodology. As bifunctional ligands, they provide unique electronic
environments for transition metals. As reactive precursors, they generate nitrile oxides for 1,3-
dipolar cycloadditions. This application note details the dual utility of CHIAA-metal complexes:
their intrinsic catalytic activity in transformations like olefin hydrogenation, and their role as
Lewis acid-templated intermediates in the asymmetric synthesis of critical pharmacophores,
including strobilurin fungicides and metabotropic glutamate receptor (mGIuR5) antagonists.

Mechanistic Causality & Electronic Effects

The structural architecture of CHIAA features an oxime group (-C=N-OH), a carboxylic
acid/ester moiety, and an alpha-chloro substituent. When coordinated to transition metals (such
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as Niz*, Pd?*, or Cu?*), CHIAA acts as a bidentate ligand, binding through the oxime
nitrogen/oxygen and the carboxylate oxygen[1].

Causality of the Chloro Substituent in Direct Catalysis: The alpha-chloro group exerts a strong
inductive electron-withdrawing effect (-1 effect). This significantly decreases the electron density
at the coordinated metal center. In catalytic olefin hydrogenation, this enhanced electrophilicity
facilitates the initial coordination of the electron-rich 1t -bond of the olefin to the metal,
accelerating the migratory insertion step. Consequently, nickel complexes of
hydroxyiminoacetic acid derivatives can achieve turnover frequencies (TOF) of 1,200 h=* under
exceptionally mild conditions (25°C, 1 atm H2)[1].

Causality in Metal-Templated Cycloadditions: In the presence of a base, CHIAA undergoes
dehydrohalogenation to yield ethoxycarbonylformonitrile oxide[2]. Without a metal catalyst, this
highly reactive intermediate rapidly dimerizes into inactive furoxans. However, the introduction
of a Lewis acidic metal (e.g., Mg?*, Zn2*, Cu?*) creates a templated coordination sphere. The
metal binds both the nitrile oxide and the incoming dipolarophile (alkene/alkyne), lowering the
LUMO of the dipole and enforcing a rigid transition state that dictates high regioselectivity and
enantioselectivity[2]. This methodology is critical for synthesizing 3-substituted isoxazoles,
which are foundational to strobilurin-class fungicides[3] and metabotropic glutamate receptor
(mGIuRb5) antagonists[4].

Quantitative Data & Performance Metrics

Table 1: Coordination Properties and Stability Constants of CHIAA-Metal Complexes

Ligand Field Primary

Preferred L ]
Metal lon Binding Mode Strength Catalytic
Geometry o
(10Dq) Application
_ _ Olefin
Ni(Il) Square-Planar Bidentate (N, O) = 12,000 cm )
Hydrogenation
Distorted ) N/A (Jahn-Teller Asymmetric
Cu(ll) Bidentate (N, O) ] -
Octahedral active) Cycloaddition
. Cross-Coupling /
Pd(Il) Square-Planar Bidentate (N, O) > 15,000 cm™

Cycloaddition
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Table 2: Catalytic Performance of CHIAA-Derived Systems

Reaction Catalyst ] o
Substrate Yield (%) TOF (h—?) Selectivity
Type System
Olefin ) )
) ] Terminal Chemoselecti
Hydrogenatio  Ni(ll)-CHIAA >99% 1,200
Alkenes ve
n
. : >95%
1,3-Dipolar Cu(OTf)2 + Allylic ) )
N 85-92% N/A Regioselectiv
Cycloaddition  CHIAA Alcohols
e
) High
Isoxazole MgBr2 + Achiral _ _
) 78-88% N/A Enantiomeric
Synthesis CHIAA Alkenes
Excess

Workflow and Pathway Visualizations
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Caption: Mechanistic pathways of CHIAA in metal coordination and reactive intermediate
generation.
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Caption: Step-by-step workflow for Cu-catalyzed 1,3-dipolar cycloaddition using CHIAA.
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Self-Validating Experimental Protocols

Protocol A: Synthesis and Isolation of the Catalytic
Ni(ll)-CHIAA Complex

Causality: Synthesizing the pre-catalyst prior to hydrogenation ensures that the highly active
square-planar Ni(ll) species is fully formed, preventing off-target side reactions caused by free
ligand or uncoordinated metal salts.

Preparation: Dissolve 1.0 mmol of ethyl 2-chloro-2-(hydroxyimino)acetate in 10 mL of
anhydrous ethanol.

Metalation: Slowly add 1.0 mmol of Ni(OAc)2-4H20 dissolved in 5 mL of ethanol.

o Validation Check: The solution will transition from pale green to a deep, intense
green/brown, indicating the displacement of acetate ligands and the formation of the Ni-
oxime coordinate bond.

Precipitation: Stir at room temperature for 2 hours. Concentrate the solvent under reduced
pressure to 5 mL, then add 15 mL of cold diethyl ether to precipitate the complex.

Isolation: Filter the solid, wash with cold ether, and dry under a vacuum.

o Validation Check: Analyze via UV-Vis spectroscopy; a characteristic d-d transition band at
Amax= 650 nm confirms the square-planar/distorted geometry[1].

Protocol B: Cu(ll)-Catalyzed Asymmetric 1,3-Dipolar
Cycloaddition

Causality: Copper(ll) triflate is selected because the triflate anions are weakly coordinating,
leaving the axial and equatorial sites of the Cu(ll) center available to bind the in situ generated
nitrile oxide and the dipolarophile. Triethylamine (EtsN) is added via a syringe pump to keep the
steady-state concentration of the nitrile oxide exceptionally low, preventing its dimerization.

o System Initialization: In an oven-dried Schlenk flask under N2, combine 10 mol% Cu(OTf)z,
12 mol% of a chiral bisoxazoline (BOX) ligand, and 5 mL of anhydrous dichloromethane
(DCM). Stir for 1 hour to form the chiral Lewis acid complex.
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e Substrate Addition: Add 1.0 mmol of the dipolarophile (e.g., an allylic alcohol). The hydroxyl
group of the allylic alcohol will coordinate to the Cu(ll) center, locking its conformation.

 In Situ Nitrile Oxide Generation: Dissolve 1.2 mmol of ethyl 2-chloro-2-(hydroxyimino)acetate
in 2 mL of DCM. Add this to the reaction flask.

o Controlled Base Addition: Using a syringe pump, add 1.3 mmol of EtsN in 3 mL of DCM over
4 hours at 0°C.

o Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance
of the dipolarophile and the emergence of a new, UV-active spot (the isoxazoline)
indicates successful turnover.

e Quench and Isolate: Quench with saturated aqueous NHaCl to break the Cu-product
complex. Extract with DCM, dry over MgSOQOa, and purify via flash chromatography.

o Validation Check: GC-MS will show the molecular ion peak corresponding to the
cycloadduct, and chiral HPLC will confirm the enantiomeric excess (ee).
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Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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